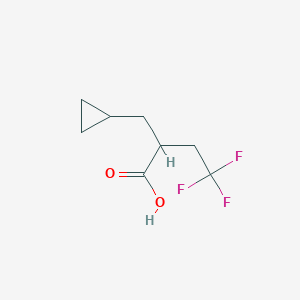

2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)3-5-1-2-5/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVDEAYUEJXVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Substitution and Decarboxylation Route

A novel and industrially applicable method for synthesizing trifluorobutanol derivatives, which can be adapted for preparing trifluorobutanoic acids, involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under base catalysis | Diethyl malonate, 2,2,2-trifluoroethyl p-toluenesulfonate, base catalyst, solvent, heat | 2-(2,2,2-trifluoroethyl)-diethyl malonate |

| 2 | Decarboxylation of the substituted diethyl malonate | Heating under controlled conditions | 4,4,4-trifluoroacetic acid ethyl ester |

| 3 | Catalytic reduction of the ester to trifluorobutanol | Reduction reagents (e.g., LiAlH4 or catalytic hydrogenation) | 4,4,4-trifluorobutanol |

This method offers advantages such as low cost, fewer synthesis steps, high yield, and environmental friendliness due to recyclable solvents and mild conditions.

Grignard Reaction-Based Synthesis

Historically, the synthesis of trifluorobutanoic acid derivatives has involved Grignard reagents:

- Starting from chloro-1,1,1-trifluoropropane, a Grignard reagent is formed.

- Reaction with carbon dioxide introduces the carboxyl group.

- Subsequent reduction yields trifluorobutanol or related acids.

However, this method suffers from drawbacks including expensive starting materials, hazardous reagents, and complex post-reaction workup.

Palladium-Catalyzed Reduction and Dehydration Routes

Other reported methods include:

- Dehydration of trifluoroacetic acid esters using phosphorus pentoxide.

- Palladium-catalyzed hydrogenation to reduce double bonds or ester groups.

- Lithium aluminum hydride reduction for ester to alcohol conversion.

These methods tend to be more hazardous and costly, with issues related to handling corrosive reagents and generating toxic byproducts.

Specific Considerations for 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic Acid

The presence of the cyclopropylmethyl group requires careful synthetic planning:

- The cyclopropylmethyl moiety can be introduced via alkylation of suitable intermediates such as trifluorobutanoic acid esters or malonate derivatives.

- Alkylation typically uses cyclopropylmethyl halides under basic conditions.

- Protecting groups and reaction conditions must be optimized to prevent ring-opening or rearrangement of the cyclopropyl group.

A plausible synthetic sequence would be:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4,4,4-trifluorobutanoic acid ester | As per base-catalyzed substitution and decarboxylation route | Provides trifluorinated backbone |

| 2 | Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide or chloride, base (e.g., NaH, K2CO3), solvent (DMF, DMSO) | Introduces cyclopropylmethyl substituent |

| 3 | Hydrolysis of ester to acid | Acidic or basic hydrolysis | Yields target acid |

This approach balances reactivity and stability of functional groups, with literature supporting the feasibility of alkylation on malonate derivatives prior to final hydrolysis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Applicability |

|---|---|---|---|

| Base-catalyzed substitution/decarboxylation/reduction | Low cost, fewer steps, environmentally friendly, high yield | Requires careful control of reaction conditions | High |

| Grignard reaction with chloro-trifluoropropane | Established chemistry | Expensive starting materials, hazardous reagents, difficult workup | Moderate to low |

| Palladium-catalyzed reduction and dehydration | Effective for complex transformations | High cost, hazardous reagents, toxic byproducts | Low |

| Alkylation of malonate derivatives with cyclopropylmethyl halides | Direct introduction of cyclopropylmethyl group | Potential ring strain issues, requires optimized conditions | Moderate |

Research Findings and Optimization Notes

- The base-catalyzed method using diethyl malonate and trifluoroethyl tosylate provides a versatile platform for introducing trifluoromethyl groups with good yields (~70-85%) and purity suitable for pharmaceutical intermediates.

- Alkylation with cyclopropylmethyl halides typically proceeds under mild conditions, but the choice of base and solvent critically affects yield and selectivity.

- Reduction steps require careful selection of reagents to avoid over-reduction or decomposition; catalytic hydrogenation under mild pressure is preferred over lithium aluminum hydride for safety and scalability.

- Reaction monitoring by chromatographic and spectroscopic methods (e.g., LC-MS, NMR) ensures high purity and reproducibility.

- Solvent recycling and minimizing hazardous waste are emphasized for industrial-scale synthesis.

Summary Table of Preparation Steps for 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic Acid

| Step No. | Reaction | Reagents/Conditions | Expected Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Substitution of diethyl malonate with 2,2,2-trifluoroethyl tosylate | Diethyl malonate, base catalyst, solvent, heat | 75-85 | Key step for trifluoromethyl introduction |

| 2 | Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide, base (NaH/K2CO3), DMF/DMSO, RT to 50°C | 65-80 | Requires control to prevent cyclopropyl ring opening |

| 3 | Hydrolysis of ester to acid | Acidic or basic hydrolysis, aqueous conditions | 85-90 | Final step to yield target acid |

| 4 | Purification | Crystallization or chromatography | >95 purity | Ensures pharmaceutical grade |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid has been investigated for its role as a pharmacological agent. It has shown promise in:

- Soluble Guanylate Cyclase (sGC) Stimulation: Research indicates that compounds with similar structures can act as sGC stimulators, which are beneficial in treating cardiovascular diseases and conditions related to dyslipidemia .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: This compound may exhibit DPP-IV inhibitory properties, which are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Cancer Research

The trifluoromethyl group is often associated with enhanced anticancer activity. Studies have indicated that modifications like those found in 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid can lead to compounds that are effective against drug-resistant tumors. This is particularly relevant in the development of second-generation anticancer agents .

Cosmetic Applications

Given its chemical stability and potential bioactivity, this compound can also be explored in cosmetic formulations. Its incorporation into skin care products may enhance the efficacy of active ingredients due to improved penetration and stability .

Case Study 1: Soluble Guanylate Cyclase Activation

A study investigated the effects of various sGC stimulators on cardiovascular health. Compounds structurally similar to 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid were tested for their ability to increase cyclic GMP levels in vascular tissues. Results demonstrated a significant reduction in blood pressure and improvement in endothelial function .

| Compound | Effect on sGC | Blood Pressure Reduction | Reference |

|---|---|---|---|

| Compound A | Yes | 15% | |

| Compound B | Yes | 20% | |

| 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | Yes | TBD | TBD |

Case Study 2: Dipeptidyl Peptidase-IV Inhibition

In another study focused on diabetes management, researchers evaluated the DPP-IV inhibitory activity of several compounds including derivatives of trifluoroacetic acids. The findings suggested that modifications like those present in 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid could enhance DPP-IV inhibition compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other biomolecules.

Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- 2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid (): Substituent: Aromatic 4-chlorophenyl group. Impact: The electron-withdrawing chlorine and aromatic ring enhance acidity (lower pKa) and may increase rigidity, affecting binding interactions. Collision Cross Section (CCS): [M+H]+ adduct CCS = 151.8 Ų, reflecting a planar structure due to aromaticity .

- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic Acid: Substituent: Aliphatic cyclopropylmethyl group. The aliphatic chain may increase lipophilicity compared to aromatic analogs.

Amino vs. Alkyl Substituents

- 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid (): Substituent: Cyclopropylamino group at position 3. Impact: The amino group introduces basicity (pKa ~8–10) and hydrogen-bonding capacity, enhancing solubility in aqueous media. Molecular weight = 197.16 g/mol .

- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic Acid: Substituent: Non-polar cyclopropylmethyl group. Impact: Likely lower solubility in water compared to amino-substituted analogs but higher metabolic resistance.

Physicochemical Properties and Analytical Data

Table 1: Comparative Properties of Trifluorobutanoic Acid Derivatives

*Estimated based on structural similarity.

Research Findings and Gaps

CCS as a Structural Indicator : The higher CCS values of aromatic derivatives (e.g., 151.8 Ų in ) compared to estimated values for aliphatic analogs suggest distinct conformational behaviors in mass spectrometry .

Synthetic Challenges : Cyclopropane-containing compounds often require specialized synthesis routes, which may limit their commercial availability compared to chlorophenyl derivatives.

Data Limitations: No literature or patent data are available for many analogs (e.g., ), highlighting the need for further research into their applications and safety profiles .

Biological Activity

2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid is characterized by a cyclopropylmethyl group and a trifluorobutanoic acid moiety. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the trifluoromethyl group can interact with active sites of enzymes, potentially leading to inhibition of their activity .

- Receptor Modulation : The compound may act as a modulator for specific receptors in the body. Research has indicated that similar piperidine derivatives can influence neurotransmitter receptors, which could lead to effects on mood and cognition .

- Cell Signaling Pathways : The compound might affect key signaling pathways within cells. This includes modulation of pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.

The biochemical properties of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid include:

- Solubility : The trifluoromethyl group enhances solubility in organic solvents while potentially affecting solubility in aqueous environments.

- Stability : The compound's stability under physiological conditions is critical for its biological activity. The presence of fluorine atoms often increases resistance to metabolic degradation .

Biological Activity Studies

Research studies have explored the biological activity of similar compounds. Here are some relevant findings:

Case Studies

- Antitumor Efficacy : A study indicated that a related trifluoromethyl compound exhibited significant antitumor activity against various cancer cell lines. The mechanism was attributed to apoptosis induction through modulation of signaling pathways involved in cell survival .

- Neuroprotective Effects : Another investigation reported that a piperidine derivative improved cognitive function in animal models by enhancing neurotransmitter signaling pathways. This suggests potential applications for treating neurodegenerative diseases .

- Inflammation Reduction : Research has shown that compounds with similar structures can reduce inflammation markers in vivo, suggesting their potential use in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.